2-{[(2-Fluoro-5-methylphenyl)amino]methyl}-6-methoxyphenol is a chemical compound with significant interest in various fields, particularly in medicinal chemistry and materials science. Its molecular formula is C15H16FNO2, and it has a molecular weight of approximately 261.29 g/mol. The compound features a fluorinated aromatic ring and a methoxy-substituted phenol, which contribute to its unique chemical properties and potential biological activities. This compound is classified under organic compounds due to its carbon-based structure and functional groups, including an amino group, a methoxy group, and a fluoro group.
The synthesis of 2-{[(2-Fluoro-5-methylphenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 2-fluoro-5-methylphenylamine with formaldehyde and 6-methoxyphenol. This reaction is conducted under controlled conditions with the presence of suitable catalysts, often Lewis acids, to facilitate the formation of the desired product.
The molecular structure of 2-{[(2-Fluoro-5-methylphenyl)amino]methyl}-6-methoxyphenol can be characterized by its distinct functional groups:
The compound undergoes various chemical reactions that highlight its versatility:
These reactions are essential for further functionalization and application in synthetic chemistry.
The specific interactions depend on the target molecules and conditions under which they are studied.
The applications of 2-{[(2-Fluoro-5-methylphenyl)amino]methyl}-6-methoxyphenol span several scientific fields:
This compound's unique structural features make it valuable for research into new therapeutic agents and materials development across various scientific disciplines.
The compound 2-{[(2-Fluoro-5-methylphenyl)amino]methyl}-6-methoxyphenol is defined by the systematic IUPAC name 2-({[(2-fluoro-5-methylphenyl)amino]methyl})methoxyphenol, which precisely maps its atomic connectivity. Its molecular formula is C₁₅H₁₆FNO₂ (molecular weight: 261.29 g/mol), consistent across supplier documentation [2] . The SMILES notation COC1=CC=CC(CNC2=CC(C)=CC=C2F)=C1O encodes the core structure: a 6-methoxyphenol moiety linked via an aminomethyl bridge (-CH₂-NH-) to a 2-fluoro-5-methylphenyl ring .
Structural isomerism arises from positional variations of the fluoro and methyl substituents on the aniline ring. Key isomers include:
Table 1: Structural Isomers of C₁₅H₁₆FNO₂
| Substituent Positions | CAS Number | Systematic Name |
|---|---|---|
| 2-Fluoro, 5-methylphenyl | 1039322-65-0 | 2-{[(2-Fluoro-5-methylphenyl)amino]methyl}-6-methoxyphenol |
| 5-Fluoro, 2-methylphenyl | 306730-44-9 | 2-{[(5-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol |
| 4-Fluoro, 2-methylphenyl | 1021022-33-2 | 2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol |
These isomers exhibit identical mass but distinct physicochemical behaviors due to altered polarity and steric profiles [2] [8].
This compound belongs to the aminoalkylphenol chemical family, characterized by a phenolic scaffold substituted with an alkylamine chain. Its structure combines two pharmacophores:
Functional analogs include:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: